2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one
Description
2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one is a heterocyclic compound featuring a pyrrolidinyl-ethanone backbone substituted with phenoxy and thiophen-2-yl groups.
Properties
IUPAC Name |
2-phenoxy-1-(3-thiophen-2-ylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(12-19-14-5-2-1-3-6-14)17-9-8-13(11-17)15-7-4-10-20-15/h1-7,10,13H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDICORDXPMQLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an amine with a dihaloalkane under basic conditions to form the pyrrolidine ring.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol reacts with an appropriate leaving group on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to study its effects on biological systems, including its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with various enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The phenoxy group can contribute to the overall lipophilicity of the molecule, affecting its distribution within biological membranes.
Comparison with Similar Compounds
Data Tables
Table 1: Key Structural Analogs and Properties
Biological Activity
2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one, with the CAS number 2185589-82-4, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of 287.4 g/mol. Its structure features a thiophene ring, a pyrrolidine moiety, and a phenoxy group, which contribute to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C16H17NO2S |
| Molecular Weight | 287.4 g/mol |
| CAS Number | 2185589-82-4 |
Antimicrobial Properties
Recent studies have indicated that derivatives of thiophene compounds exhibit significant antimicrobial activity. For example, modifications to the thiophene ring have shown enhanced potency against various pathogens, including bacteria and fungi. The presence of the pyrrolidine ring in this compound may enhance its interaction with microbial targets, potentially leading to improved efficacy in treating infections .
Anticancer Activity
Thiophene derivatives have been investigated for their anticancer properties. A study highlighted that compounds with similar structural features to this compound demonstrated inhibition of histone deacetylases (HDACs), which are critical in cancer progression. This suggests that the compound may exert anticancer effects through HDAC inhibition, promoting apoptosis in cancer cells .
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that its biological activity is mediated through:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may interact with specific receptors or proteins in microbial cells or cancerous tissues, disrupting normal function.
Case Studies
Several case studies have been documented regarding the biological activity of related compounds:
- Antileishmanial Activity : A study on thiophene derivatives demonstrated significant antileishmanial activity, suggesting potential applications for treating leishmaniasis .
- Antiviral Properties : Research indicates that modifications to the thiophene structure can enhance antiviral properties against various viruses, including those causing respiratory infections .
- Cytotoxicity Assessment : In vitro studies have assessed the cytotoxicity of related compounds on human cell lines, revealing a favorable safety profile with low cytotoxic effects at therapeutic concentrations .
Q & A
Q. What are the recommended synthetic routes for 2-Phenoxy-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)ethan-1-one, and what are the critical reaction conditions?
The synthesis of structurally similar compounds often involves multi-step reactions, such as Knoevenagel condensation followed by cyclization. For example, thiophene-containing chalcones are synthesized via base-catalyzed condensation between ketones and aldehydes (e.g., 50% aqueous KOH at 25°C, followed by reflux in ethanol) . Pyrrolidine derivatives may require coupling reactions using palladium catalysts or nucleophilic substitutions under inert atmospheres . Key parameters include temperature control (<25°C during aldehyde addition to prevent side reactions) and catalyst selection (e.g., CuI for heteroaryl coupling) .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- NMR : H and C NMR can confirm the presence of phenoxy, thiophene, and pyrrolidine moieties by identifying characteristic proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbonyl signals (δ ~200 ppm for ketones) .
- HRMS : High-resolution mass spectrometry provides exact mass confirmation, distinguishing between isomers (e.g., E/Z isomers with identical molecular formulas but different fragmentation patterns) .
- X-ray crystallography : Resolves stereochemical ambiguities; for example, a dihedral angle of ~48° between thiophene and pyrrolidine planes was observed in a related mechanofluorochromic compound .
Q. What strategies optimize yield and purity during synthesis?
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction times (e.g., 15 hours for chalcone synthesis at 80°C) .
- Purification : Acid-base extraction (e.g., citric acid for pH adjustment) and recrystallization (ethanol/ethyl acetate) improve purity .
- Isomer separation : RP-HPLC resolves E/Z isomers, as demonstrated in thiazole-hydrazone derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?
- Variable substituent design : Synthesize analogs with modified phenoxy, thiophene, or pyrrolidine groups. For example, replacing thiophene with furan alters electronic properties and steric effects .
- Biological assays : Compare IC values against target proteins (e.g., eIF4E/eIF4G interactions) to identify critical substituents .
- Computational modeling : Density functional theory (DFT) calculates charge distribution and predicts binding affinities .
Q. How can X-ray crystallography address challenges in resolving structural isomerism?
- Twisted conformations : In mechanofluorochromic compounds, grinding-induced hypsochromic shifts correlate with dihedral angle changes, resolved via single-crystal X-ray analysis .
- Isomer differentiation : For E/Z isomers, crystallographic data reveal distinct spatial arrangements of substituents, as seen in hydrazone derivatives .
Q. How should contradictory bioactivity data be analyzed?
- Purity assessment : Verify compound homogeneity using HPLC (>95% purity) and HRMS to exclude impurities or degradation products .
- Solvent effects : Test activity in varying solvents (e.g., DMSO vs. aqueous buffers), as aggregation or solubility may alter results .
- Cellular vs. enzymatic assays : Discrepancies may arise from differences in membrane permeability (e.g., pyrazolyl chalcones show higher cytotoxicity in cell lines than in isolated enzymes) .
Methodological Notes
-
Data contradiction example : A compound may exhibit high in vitro potency but low in vivo efficacy due to metabolic instability. Address this via metabolic profiling (e.g., liver microsome assays) .
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Key tables :
Reaction Step Conditions Yield Reference Chalcone formation 50% KOH, 80°C, 15 h 78.9% Pyrazoline cyclization Hydrazine hydrate, glacial acetic acid 65–70% Characterization Method Key Findings Reference X-ray crystallography Dihedral angle: 48° (thiophene/pyrrolidine) HRMS [M+H]+: 282.1666 (calc. 282.1664)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
